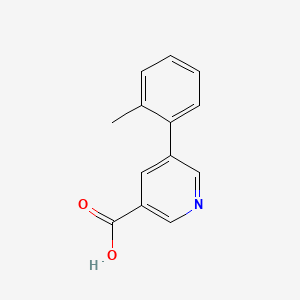

5-(2-Methylphenyl)nicotinic acid

Übersicht

Beschreibung

5-(2-Methylphenyl)nicotinic acid is an organic compound with the molecular formula C13H11NO2 It is a derivative of nicotinic acid, where the nicotinic acid core is substituted with a 2-methylphenyl group at the 5-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methylphenyl)nicotinic acid typically involves the reaction of 2-methylphenylboronic acid with 5-bromonicotinic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like dimethylformamide (DMF) or toluene. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (around 100°C) for several hours .

Industrial Production Methods

On an industrial scale, the production of nicotinic acid derivatives, including this compound, often involves the oxidation of 5-ethyl-2-methylpyridine with nitric acid. This method is efficient but generates nitrous oxide as a by-product, which poses environmental challenges .

Analyse Chemischer Reaktionen

Types of Reactions

5-(2-Methylphenyl)nicotinic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts.

Reduction: The aromatic ring can be reduced under specific conditions to form dihydro derivatives.

Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the hydrogen atoms on the aromatic ring are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group yields carboxylate salts, while reduction of the aromatic ring can produce dihydro derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block for Complex Molecules

- 5-(2-Methylphenyl)nicotinic acid is primarily utilized as a precursor in the synthesis of more complex organic compounds. Its functional groups allow for various chemical reactions, including esterification and amidation, which are essential in the development of pharmaceuticals and agrochemicals .

Synthetic Routes

- The synthesis typically involves the reaction of 2-methylphenylboronic acid with 5-bromonicotinic acid under Suzuki-Miyaura coupling conditions, utilizing palladium as a catalyst. This method highlights its utility in producing derivatives with enhanced biological activities.

Biological Applications

Antimicrobial Properties

- Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. In vitro tests revealed minimum inhibitory concentrations (MICs) of 0.03 mM against Staphylococcus aureus and 0.016 mM against Pseudomonas aeruginosa, indicating its potential as an antimicrobial agent .

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.03 mM |

| Pseudomonas aeruginosa | 0.016 mM |

| Klebsiella pneumoniae | 0.016 mM |

| Candida albicans | >1 mM |

Potential Therapeutic Uses

- Ongoing research is investigating the compound's role in treating inflammatory diseases and its effectiveness as a therapeutic agent for conditions such as cancer and neurodegenerative disorders. Its ability to modulate biological pathways makes it a candidate for drug development .

Medicinal Chemistry

Cytotoxic Activity

- A study focused on novel nicotinic acid derivatives found that compounds similar to this compound exhibited cytotoxic effects against cancer cell lines, showing selective inhibition towards specific targets like VEGFR-2. This suggests potential applications in oncology .

Mechanism of Action

- The mechanism by which this compound exerts its effects may involve interactions with various molecular targets, including enzymes and receptors involved in inflammation and cell proliferation. Further research is needed to elucidate these pathways fully .

Industrial Applications

Pharmaceutical Development

- In the pharmaceutical industry, this compound serves as an intermediate in the synthesis of drugs aimed at treating metabolic disorders and cardiovascular diseases due to its hypolipidemic properties .

Agrochemical Production

- The compound's derivatives are also being explored for use in agrochemicals, where they may enhance crop protection and yield through their biological activity against pests and pathogens.

Wirkmechanismus

The mechanism of action of 5-(2-Methylphenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through modulation of nicotinic acid receptors, which are involved in various physiological processes. These receptors are found in adipocytes and immune cells, and their activation can lead to anti-inflammatory and lipid-modulating effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Nicotinic Acid:

2-Methylpicolinic Acid: A similar compound with a methyl group at the 2-position of the pyridine ring.

5-Ethyl-2-Methylpyridine: Another derivative used in the industrial production of nicotinic acid

Uniqueness

5-(2-Methylphenyl)nicotinic acid is unique due to the presence of the 2-methylphenyl group, which imparts distinct chemical and biological properties compared to its parent compound and other derivatives. This substitution can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and industrial applications.

Biologische Aktivität

5-(2-Methylphenyl)nicotinic acid, a derivative of nicotinic acid, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound is characterized by a pyridine ring with a carboxylic acid group and a 2-methylphenyl substituent. Its molecular formula is , and it possesses a molecular weight of approximately 201.22 g/mol. The compound's structure contributes to its lipophilicity and bioavailability, making it a candidate for various pharmacological applications.

1. Anti-inflammatory Effects

Research has indicated that nicotinic acid derivatives, including this compound, exhibit significant anti-inflammatory properties. A systematic review highlighted that niacin (the parent compound) reduces inflammatory markers such as C-reactive protein (CRP) and tumor necrosis factor-alpha (TNF-α) . The potential of this compound to modulate these pathways suggests it may be beneficial in treating inflammatory diseases.

Table 1: Summary of Anti-inflammatory Effects

2. Lipid Modulation

Nicotinic acid is well-known for its lipid-modifying effects, primarily increasing high-density lipoprotein (HDL) cholesterol while lowering low-density lipoprotein (LDL) cholesterol levels. The derivative this compound may retain these lipid-modulating effects, making it a candidate for dyslipidemia treatment .

Table 2: Lipid Modulation Effects

| Compound | HDL Increase (%) | LDL Decrease (%) |

|---|---|---|

| Niacin | Significant | Significant |

| This compound (proposed) | TBD | TBD |

The mechanisms underlying the biological activities of this compound are multifaceted:

- Receptor Interaction : It is hypothesized that this compound interacts with G-protein coupled receptors (GPCRs), similar to other nicotinic acid derivatives, leading to vasodilation and improved blood flow.

- Modulation of Signaling Pathways : Studies suggest that nicotinic acids can influence signaling pathways related to lipid metabolism and inflammation, potentially through the activation of AMP-activated protein kinase (AMPK).

Case Studies and Research Findings

Recent research has focused on the synthesis and evaluation of various nicotinic acid derivatives, including this compound. A study on related compounds demonstrated favorable binding interactions with key biomarkers associated with cardiovascular disease . Molecular docking studies revealed that these compounds can effectively bind to proteins involved in lipid metabolism and inflammatory responses.

Table 3: Binding Affinity Data

| Compound | Target Protein | Binding Energy (kcal/mol) |

|---|---|---|

| This compound | MAPK | -8.5 |

| Related Nicotinic Acid Derivative | PCSK9 | -7.9 |

Eigenschaften

IUPAC Name |

5-(2-methylphenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c1-9-4-2-3-5-12(9)10-6-11(13(15)16)8-14-7-10/h2-8H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHRKSAQEXFTVFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC(=CN=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40602481 | |

| Record name | 5-(2-Methylphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40602481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887973-51-5 | |

| Record name | 5-(2-Methylphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40602481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.